(E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-[1-[2-(3-methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-16-18-10-6-7-11-20(18)31-21(16)23(28)25-24-22(27)19(12-14-32-2)26-33(29,30)15-13-17-8-4-3-5-9-17/h3-11,13,15,19,26H,12,14H2,1-2H3,(H,24,27)(H,25,28)/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIGDCWQSKTLLF-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)C(CCSC)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide is a novel hybrid structure that combines features of benzofuran and sulfonamide moieties. These types of compounds have garnered attention due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the synthesis, biological activity, and structure-activity relationships associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of hydrazones and the introduction of various substituents to enhance biological activity. The synthetic route may involve:
- Formation of Benzofuran Derivatives : Starting from 3-Methyl-1-benzofuran-2-carboxylic acid derivatives.
- Hydrazone Formation : Reacting benzofuran derivatives with hydrazine derivatives to form hydrazones.
- Sulfonamide Coupling : Introducing sulfonamide groups to enhance solubility and biological activity.
Biological Activity
The biological activity of the compound has been evaluated through various assays, highlighting its potential in several therapeutic areas.
Antimicrobial Activity
Studies have demonstrated that compounds with benzofuran and hydrazone structures exhibit significant antimicrobial properties. For example:
- Activity against Bacteria : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) values were determined, indicating the concentration required to inhibit bacterial growth.
Anticancer Properties
Research indicates that benzofuran derivatives can act as potential anticancer agents:
- Mechanism of Action : Compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- In vitro Studies : Cell line studies have shown that certain derivatives lead to significant reductions in cell viability in cancer models .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Cytokine Inhibition : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key factors influencing activity include:
- Substituents on the Benzofuran Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity and interaction with biological targets.
- Hydrazone Linkage : The type of hydrazine used can modify the compound's overall stability and reactivity.
- Sulfonamide Group : This moiety enhances solubility and can improve interaction with target proteins.
Case Studies
Several studies have focused on similar compounds to elucidate their biological potential:
- A study on benzofuran-thiosemicarbazone hybrids revealed promising anticancer properties, suggesting that modifications to the hydrazone structure could yield compounds with enhanced efficacy .
- Another investigation highlighted the antimicrobial activity of benzofuran derivatives against a range of pathogens, providing a comparative analysis with traditional antibiotics .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran compounds, including those similar to (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide, exhibit significant anticancer properties. For instance, a study demonstrated that benzofuran derivatives induce apoptosis in leukemia cells, highlighting their potential as chemotherapeutic agents .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival. For example, some benzofuran derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Benzofuran derivatives have been synthesized and tested for antimicrobial activity against various pathogens, including bacteria and fungi. A study reported that certain benzofuran compounds exhibited low MIC (Minimum Inhibitory Concentration) values against strains of Mycobacterium tuberculosis, indicating their potential as antimicrobial agents . The structure of (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide may contribute to similar properties due to its functional groups.
Antiarrhythmic Applications
Potential in Cardiac Therapy
Research has identified benzofuran compounds as promising candidates for the development of antiarrhythmic drugs. The ability of certain derivatives to inhibit hERG potassium ion channels suggests their application in treating cardiac arrhythmias . This could be particularly relevant for the compound , given its structural similarities to other known antiarrhythmic agents.
Synthesis and Characterization
Synthetic Routes
The synthesis of (E)-N-[1-[2-(3-Methyl-1-benzofuran-2-carbonyl)hydrazinyl]-4-methylsulfanyl-1-oxobutan-2-yl]-2-phenylethenesulfonamide can be achieved through various chemical reactions involving hydrazine derivatives and benzofuran moieties. The synthetic pathway typically includes steps such as condensation reactions and cyclization processes, which can be optimized for yield and purity .
Table 1: Biological Evaluation of Benzofuran Derivatives
| Compound Name | Activity Type | IC50 (μM) | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | - |
| Compound B | Antimicrobial | - | 3.12 |
| Compound C | Antiarrhythmic | 10.0 | - |
This table summarizes findings from various studies on the biological activities of benzofuran derivatives, showcasing their potential therapeutic applications.
類似化合物との比較
Comparison with Similar Compounds
The following comparison focuses on structurally related sulfonamide derivatives from the literature, emphasizing substituent effects on physicochemical and synthetic properties.
Key Findings:
Substituent Effects on Reactivity and Yield The bromophenyl derivative (73% yield) demonstrates higher synthetic efficiency compared to the benzyloxy analog (69% yield), likely due to reduced steric hindrance from the smaller bromine substituent.
Spectroscopic Signatures
- ¹H NMR Shifts :
- Benzyloxy derivative: Aromatic protons at δ 7.10–7.25 (m) .
- Bromophenyl derivative: Aromatic protons at δ 7.45 (s) .
The target’s benzofuran protons are expected at δ 6.8–7.8, overlapping with phenylethenesulfonamide signals.
- Mass Spectrometry :
- Bromophenyl derivative: M⁺ at m/z 421/423 (Br isotope pattern) .
- Benzofuran-containing compounds often exhibit fragmentation patterns emphasizing the loss of CO or SO₂ groups, which could differentiate the target from simpler sulfonamides.
Functional Group Impact on Bioactivity The benzofuran moiety in the target compound may enhance π-π stacking interactions in biological targets compared to benzyloxy or bromophenyl groups .
Crystallographic Considerations
- Structural determination of similar sulfonamides often employs SHELX or ORTEP for refinement. The target’s hydrazinyl group may introduce conformational flexibility, complicating crystallization compared to rigid oxiran-containing analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
